(2-methyl-1-phenylpropyl)urea
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Overview
Description
(2-methyl-1-phenylpropyl)urea is an organic compound with the molecular formula C11H16N2O It is a derivative of urea, where the hydrogen atoms of the urea molecule are substituted with a 2-methyl-1-phenylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methyl-1-phenylpropyl)urea can be achieved through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is simple, mild, and efficient, producing high yields with high chemical purity. The reaction conditions involve mixing the amine with potassium isocyanate in water, followed by simple filtration or routine extraction procedures to isolate the product.
Industrial Production Methods
In industrial settings, the production of N-substituted ureas, including this compound, often involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by reacting the corresponding amine with phosgene. this method is not environmentally friendly or safe due to the use of phosgene, a highly toxic compound.
Chemical Reactions Analysis
Types of Reactions
(2-methyl-1-phenylpropyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions yield reduced forms of the compound.
Scientific Research Applications
(2-methyl-1-phenylpropyl)urea has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing other complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmaceutical intermediate.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of (2-methyl-1-phenylpropyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and other biomolecules, affecting their structure and function. This interaction can lead to various biological effects, depending on the specific target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Urea: The simplest form of urea, with the molecular formula CO(NH2)2.
Thiourea: A derivative of urea where the oxygen atom is replaced by a sulfur atom.
N,N’-diphenylurea: A urea derivative with two phenyl groups attached to the nitrogen atoms.
Properties
IUPAC Name |
(2-methyl-1-phenylpropyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-8(2)10(13-11(12)14)9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H3,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWUGEJUCGCQXKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)NC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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